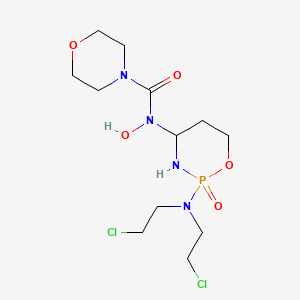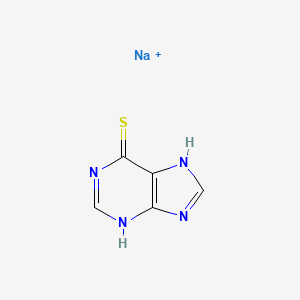
1,2-Benzisoselenazol-3(2H)-one, 7-methoxy-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Benzisoselenazol-3(2H)-one, 7-methoxy-2-phenyl- is a selenium-containing heterocyclic compound
Vorbereitungsmethoden
Industrielle Herstellungsverfahren für solche Verbindungen beinhalten oft die Optimierung der Synthesewege hinsichtlich Skalierbarkeit, Ausbeute und Reinheit. Dies kann umfassen:
Batchreaktoren: Für die Produktion im kleinen bis mittleren Maßstab.
Durchflussreaktoren: Für die Produktion im großen Maßstab, wodurch eine bessere Kontrolle über die Reaktionsbedingungen und die Produktqualität gewährleistet wird.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1,2-Benzisoselenazol-3(2H)-on, 7-Methoxy-2-phenyl-, kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Das Selenatom kann oxidiert werden, um Selenoxide oder Selenone zu bilden.
Reduktion: Reduktionsreaktionen können das Selenatom in Selenide oder Diselenide umwandeln.
Substitution: Elektrophile oder nucleophile Substitutionsreaktionen können am aromatischen Ring oder am Selenatom auftreten.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wasserstoffperoxid, Iod oder andere Peroxide.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogene, Alkylierungsmittel oder Nucleophile wie Amine oder Thiole.
Hauptprodukte, die gebildet werden
Oxidationsprodukte: Selenoxide, Selenone.
Reduktionsprodukte: Selenide, Diselenide.
Substitutionsprodukte: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Reagenz oder Katalysator in der organischen Synthese.
Biologie: Potenzielle antioxidative oder enzymhemmende Eigenschaften.
Medizin: Untersucht auf seine potenziellen Antikrebs-, antimikrobiellen oder entzündungshemmenden Aktivitäten.
Industrie: Verwendung bei der Entwicklung von Materialien mit einzigartigen elektronischen oder optischen Eigenschaften.
5. Wirkmechanismus
Der Wirkmechanismus von 1,2-Benzisoselenazol-3(2H)-on, 7-Methoxy-2-phenyl-, hängt von seiner spezifischen Anwendung ab:
Biologische Aktivität: Kann die Wechselwirkung mit zellulären Zielen wie Enzymen oder Rezeptoren beinhalten, was zu einer Modulation biochemischer Pfade führt.
Chemische Reaktivität: Das Selenatom kann an Redoxreaktionen teilnehmen, wodurch die Reaktivität und Stabilität der Verbindung beeinflusst wird.
Wirkmechanismus
The mechanism of action of 1,2-Benzisoselenazol-3(2H)-one, 7-methoxy-2-phenyl- depends on its specific application:
Biological activity: May involve interaction with cellular targets like enzymes or receptors, leading to modulation of biochemical pathways.
Chemical reactivity: The selenium atom can participate in redox reactions, influencing the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1,2-Benzisoselenazol-3(2H)-on: Die Stammverbindung ohne die Methoxy- und Phenylsubstituenten.
1,2-Benzisothiazol-3(2H)-on: Ein Schwefelanalog mit ähnlichen strukturellen Merkmalen.
1,2-Benzisoxazol-3(2H)-on: Ein Sauerstoffanalog mit ähnlichen strukturellen Merkmalen.
Einzigartigkeit
1,2-Benzisoselenazol-3(2H)-on, 7-Methoxy-2-phenyl-, ist aufgrund des Vorhandenseins von Selen einzigartig, was im Vergleich zu seinen Schwefel- und Sauerstoffanalogen besondere chemische und biologische Eigenschaften verleiht.
Eigenschaften
CAS-Nummer |
81744-10-7 |
|---|---|
Molekularformel |
C14H11NO2Se |
Molekulargewicht |
304.21 g/mol |
IUPAC-Name |
7-methoxy-2-phenyl-1,2-benzoselenazol-3-one |
InChI |
InChI=1S/C14H11NO2Se/c1-17-12-9-5-8-11-13(12)18-15(14(11)16)10-6-3-2-4-7-10/h2-9H,1H3 |
InChI-Schlüssel |
VYFOBZAIPIKAPR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1[Se]N(C2=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


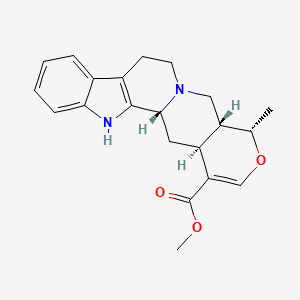

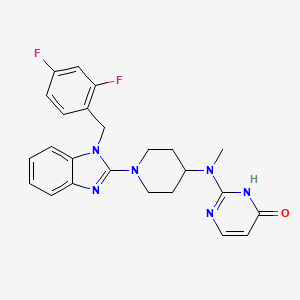
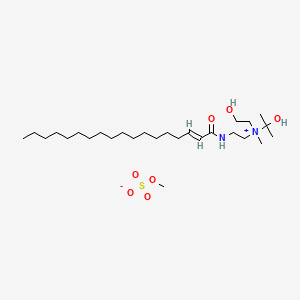
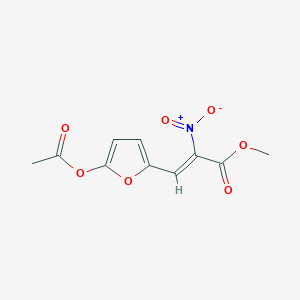

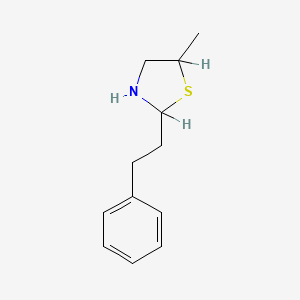
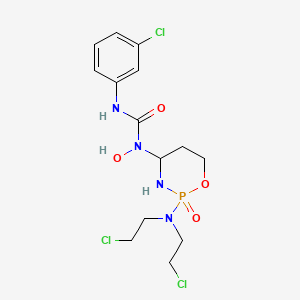
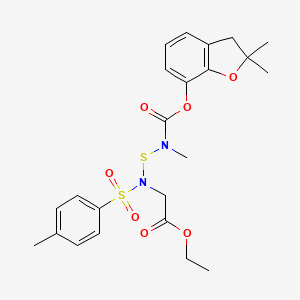
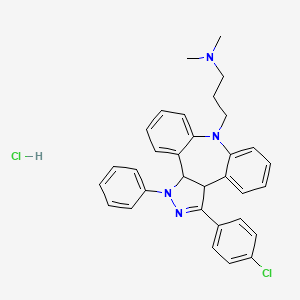
![disodium;2,20-dichloro-4,22-dioxa-18,36-diazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1(36),2,5(17),6,8(13),9,11,15,18,20,23(35),24,26,28,30,33-hexadecaene-11,12-disulfonate](/img/structure/B12713697.png)
